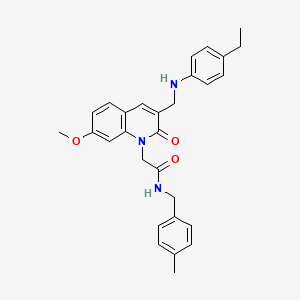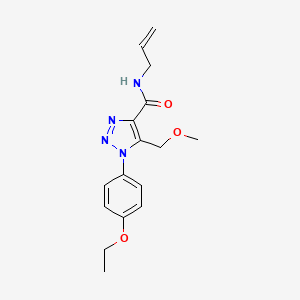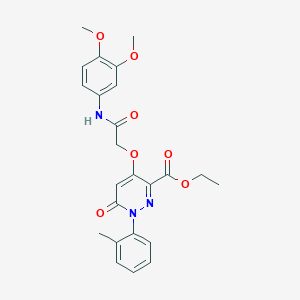![molecular formula C24H28N4O3S B2699730 N-cyclohexyl-2-[4-(3,5-dimethoxyanilino)quinazolin-2-yl]sulfanylacetamide CAS No. 688356-46-9](/img/structure/B2699730.png)
N-cyclohexyl-2-[4-(3,5-dimethoxyanilino)quinazolin-2-yl]sulfanylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclohexyl-2-[4-(3,5-dimethoxyanilino)quinazolin-2-yl]sulfanylacetamide, also known as CHIR-124, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. This compound has been shown to have a unique mechanism of action that makes it a promising candidate for further research in the field of oncology.
Wissenschaftliche Forschungsanwendungen
Antiviral Activities
Quinazoline derivatives have been studied for their potential antiviral activities against a broad spectrum of viruses, including influenza A (H1N1, H3N2, H5N1), severe acute respiratory syndrome corona, dengue, yellow fever, Venezuelan equine encephalitis, Rift Valley fever, and Tacaribe viruses. These compounds were synthesized using microwave-assisted techniques and showed significant selectivity indices in viral inhibition assays, indicating their potential as antiviral agents (Selvam et al., 2007).
Anticancer and Antitumor Activities
N-cyclohexyl-2-[4-(3,5-dimethoxyanilino)quinazolin-2-yl]sulfanylacetamide and related compounds have shown significant anticancer and antitumor activities. These activities include inhibiting monoamine oxidase, demonstrating antitumor effects, and exhibiting high selectivity towards non-small cell lung and CNS cancer cell lines. The compounds induced cancer cell death by activating pro-apoptotic proteins and causing DNA fragmentation, suggesting their potential as anticancer agents (Berest et al., 2011), (Devegowda et al., 2016).
Photoinduced and Mediated Cyclization
Research on 2-azido-N-phenylacetamides, including quinazoline derivatives, has led to efficient synthesis routes for quinoxalin-2(1H)-ones or spiro[cyclohexene-1,2'-imidazol]-4'-ones through visible light-induced and N-bromosuccinimide-mediated cyclization. This process highlights the versatility of quinazoline compounds in synthetic chemistry and their potential for creating novel structures with significant biological activity (Li et al., 2013).
Pharmacokinetic Studies
Studies on the degradation kinetics, solubility, and formulation considerations of quinazoline derivatives like RS-82856 provide insights into the pharmacokinetic properties of these compounds. Understanding their stability in various solvents and potential for intravenous formulations is crucial for developing pharmaceutical applications (Gu et al., 1988).
Novel Synthetic Routes
The development of novel synthetic routes for creating quinazoline derivatives involves various strategies, including the transformation of 2-methylsulfanyl-4H-[1,2,4]triazolo[1,5-a]quinazolin-5-one and its derivatives. These synthetic approaches provide access to a wide range of compounds with potential for further biological evaluation and application (Al-Salahi & Geffken, 2011).
Eigenschaften
IUPAC Name |
N-cyclohexyl-2-[4-(3,5-dimethoxyanilino)quinazolin-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O3S/c1-30-18-12-17(13-19(14-18)31-2)26-23-20-10-6-7-11-21(20)27-24(28-23)32-15-22(29)25-16-8-4-3-5-9-16/h6-7,10-14,16H,3-5,8-9,15H2,1-2H3,(H,25,29)(H,26,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVUGHGGSENACRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC2=NC(=NC3=CC=CC=C32)SCC(=O)NC4CCCCC4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-2-[4-(3,5-dimethoxyanilino)quinazolin-2-yl]sulfanylacetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)propane-2-sulfonamide](/img/structure/B2699647.png)
amine](/img/structure/B2699649.png)

![3-(cyclohexylmethyl)-8,9-dimethoxy-5-[(4-methylbenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2699651.png)
![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]butanamide](/img/structure/B2699653.png)



![3-[(5-Chloropyrimidin-2-yl)amino]-1-(furan-3-yl)propan-1-ol](/img/structure/B2699658.png)
![2-[(1-Prop-2-enoylpiperidin-4-yl)methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B2699659.png)
![N-(3,5-dimethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine](/img/structure/B2699660.png)


![2-{({[(4-Methylphenyl)sulfonyl]amino}carbonyl)[(5-methyl-2-thienyl)methyl]amino}pyrazine](/img/structure/B2699665.png)